molecular formula C17H34O2S B018851 10-Thiastearic acid CAS No. 105099-89-6

10-Thiastearic acid

Cat. No. B018851
M. Wt: 302.5 g/mol
InChI Key: OMIBNTWPNMKIGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10-thiastearic acid and its derivatives has been explored for potential applications in medicinal chemistry and biochemistry. For example, the synthesis of thiashikimic acid derivatives, which are structurally related to 10-thiastearic acid, involves complex reactions including Diels–Alder cycloadditions and osmium tetroxide-mediated dihydroxylations (Adam et al., 1992). Such methodologies could be adapted for the synthesis of 10-thiastearic acid and its analogs, emphasizing the role of sulfur in mediating specific chemical transformations.

Molecular Structure Analysis

The molecular structure of 10-thiastearic acid is characterized by the substitution of a methylene group with a sulfur atom within the fatty acid chain. This modification significantly impacts the compound's electronic and steric properties, influencing its interactions and reactivity. Detailed structural analyses, including X-ray crystallography, have been conducted on related sulfur-containing compounds to understand the influence of sulfur on molecular conformation and reactivity (Adam et al., 1992).

Chemical Reactions and Properties

10-Thiastearic acid exhibits unique chemical reactivity due to the presence of sulfur. For instance, it inhibits the biosynthesis of dihydrosterculic acid in protozoans, highlighting its potential as an antiprotozoal agent (Pascal et al., 1986). This specific inhibition suggests that 10-thiastearic acid can interact with enzyme systems involved in fatty acid metabolism, which could be leveraged in the design of novel therapeutic agents.

Scientific Research Applications

  • Antiprotozoal Agent Design : Pascal, Mannarelli, and Ziering (1986) discovered that 10-Thiastearic acid inhibits dihydrosterculic acid biosynthesis and slows down the growth of the protozoan Crithidia fasciculata. This suggests its potential in the design of antiprotozoal agents (Pascal, Mannarelli, & Ziering, 1986).

  • Inhibition of Methotrexate-Sensitive and -Resistant Microorganisms : Kim, Gaumont, Kisliuk, and Mautner (1975) found that 10-thia-10-deaza analogs of folic acid and pteroic acid, which include compounds like 10-Thiastearic acid, show high activity in inhibiting methotrexate-sensitive and -resistant microorganisms and their enzymes (Kim, Gaumont, Kisliuk, & Mautner, 1975).

  • Chemotherapeutic Potential Against Leishmaniasis : Beach, Pascal, and Holz (1989) reported that thiastearic acids, including 10-Thiastearic acid, may be potential chemotherapeutic agents for treating leishmaniasis. These compounds inhibit growth and cause a loss of dihydrosterculic acid and phosphatidylethanolamine in leishmanial strains (Beach, Pascal, & Holz, 1989).

  • Production in Biotechnology : Hou (1994) studied Flavobacterium sp. strain DS5, which efficiently produces 10-ketostearic acid from oleic acid, indicating potential applications in pharmaceuticals and cosmetics (Hou, 1994).

  • Selective Chemotherapeutic Interventions : Alloatti, Testero, and Uttaro (2009) found that thiastearate and Isoxyl, which are related to 10-Thiastearic acid, show promise as selective chemotherapeutic interventions targeting Trypanosoma cruzi's Delta9 desaturase. This could potentially reduce parasite growth and fatty acid content (Alloatti, Testero, & Uttaro, 2009).

  • Biocatalytic Applications : Koritala, Hou, Hesseltine, and Bagby (1989) demonstrated that Nocardia cholesterolicum NRRL 5767 can effectively convert oleic acid to 10-hydroxystearic acid, suggesting its potential as a biocatalyst for fatty acid production (Koritala, Hou, Hesseltine, & Bagby, 1989).

properties

IUPAC Name

9-octylsulfanylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIBNTWPNMKIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146944
Record name 10-Thiastearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Thiastearic acid

CAS RN

105099-89-6
Record name 10-Thiastearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Thiastearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
RA Pascal Jr, SJ Mannarelli, DL Ziering - Journal of Biological Chemistry, 1986 - Elsevier
… We report herein that 10-thiastearic acid is a potent inhibitor of … fasciculata by 10-Thiastearic Acid-Duplicate flasks of growth medium containing 0, 10, 30, and 100 p~ 10-thiastearic acid …
Number of citations: 27 www.sciencedirect.com
DH Beach, RA Pascal Jr, GG Holz Jr - Molecular and biochemical …, 1989 - Elsevier
… and high sensitivity to 10-thiastearic acid was chosen for analysis … As the 10-thiastearic acid concentration was increased and … increased at the higher 10-thiastearic acid concentrations. …
Number of citations: 16 www.sciencedirect.com
MD Rahman, DL Ziering, SJ Mannarelli… - Journal of medicinal …, 1988 - ACS Publications
… We recently observed that 10-thiastearic acid (4, Chart I) is a potent inhibitor of … In this paper we report additional studies with 10-thiastearic acid and examine the effects of a variety of …
Number of citations: 36 pubs.acs.org
W Kondro - 2006 - Can Med Assoc
… We found that the sphingolipid biosynthesis inhibitor myriocin, the fatty acid desaturase inhibitor thiocarlide and the fatty acid analog 10-thiastearic acid inhibit H. capsulatum growth in …
Number of citations: 29 www.cmaj.ca
D Zamith-Miranda, HM Heyman, MC Burnet… - Mbio, 2021 - Am Soc Microbiol
… 10-thiastearic acid might target a pathway other than fatty acid desaturation. This is expected to some extent, since 10-thiastearic acid … 64-fold MIC of 10-thiastearic acid. In addition, the …
Number of citations: 2 journals.asm.org
JED Davies, MSFLK Jie, O Bakare - Chemistry and physics of lipids, 1990 - Elsevier
… Pascal and Ziering, for example, have reported on the inhibitory effect of the 9- and 10-thiastearic acid isomers on dihydrostercufic acid (1) biosynthesis and on the growth of a pro…
Number of citations: 3 www.sciencedirect.com
D Zamith-Miranda, HM Heyman, MC Burnet… - bioRxiv, 2020 - biorxiv.org
… Our data also showed that 10-thiastearic acid might target a different pathway rather than fatty acid desaturation. This is expected to some extent since 10-thiastearic acid is a fatty acid …
Number of citations: 1 www.biorxiv.org
MSFLK Jie, O Bakare - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… Pascal and Ziering have recently prepared the 9- and 10thiastearic acid isomers and have reported on the inhibitory effects of these fatty acid analogues on dihydrosterculic acid (2) …
Number of citations: 12 pubs.rsc.org
N Bodor, AA El-Koussi, M Kano… - Journal of medicinal …, 1988 - ACS Publications
… We recently observed that 10-thiastearic acid (4, Chart I) is a potent inhibitor of … In this paper we report additional studies with 10-thiastearic acid and examine the effects of a variety of …
Number of citations: 64 pubs.acs.org
MSFLK Jie, O Bakare - Citeseer
… Pascal and Ziering have recently prepared the 9- and 10thiastearic acid isomers and have reported on the inhibitory effects of these fatty acid analogues on dihydrosterculic acid (2) …
Number of citations: 0 citeseerx.ist.psu.edu

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